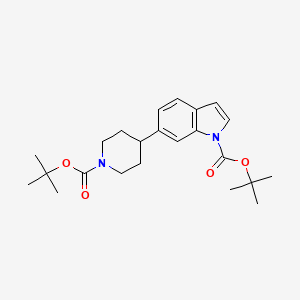![molecular formula C22H22N6O2 B2810539 (E)-2-amino-N-(2-methoxyethyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836649-94-6](/img/structure/B2810539.png)
(E)-2-amino-N-(2-methoxyethyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-2-amino-N-(2-methoxyethyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a chemical compound with the molecular formula C22H22N6O2 . It is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The crystal structure of a similar compound, (E)-amino(2-(4-methylbenzylidene)hydrazineyl)methaniminium 4-methylbenzoate, has been studied . The asymmetric unit of the title crystal structure is shown in the figure . For a detailed analysis of the molecular structure, it is recommended to refer to the original research paper .Aplicaciones Científicas De Investigación
Quinoxaline Derivatives in Medicinal Chemistry
Quinoxaline derivatives have been extensively studied for their potential therapeutic applications. These compounds have been identified as having a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, the synthesis and cytotoxicity of pyrazolo[1,5-a]pyrimidine derivatives, which share a similar heterocyclic framework with the query compound, have been investigated for their potential use in treating Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014). These findings suggest that the quinoxaline core, when modified appropriately, can exhibit significant bioactivity, making it a valuable scaffold in the design of new therapeutic agents.
Applications in Material Science
Quinoxaline derivatives also find applications in material science, particularly in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic materials. The incorporation of quinoxaline units into polymeric backbones has been shown to improve the materials' thermal stability and electronic properties. For example, polyamides containing the quinoxaline moiety have been synthesized and characterized for their solubility, thermal stability, and inherent viscosity, indicating their potential as high-performance polymers (Patil, Sayyed, Mahanwar, Wadgaonkar, & Maldar, 2011). These applications underscore the versatility of quinoxaline derivatives in creating advanced materials with desirable properties.
Synthetic Methodologies and Chemical Reactions
The synthesis and functionalization of quinoxaline derivatives are areas of active research, given their relevance in medicinal chemistry and material science. Various methodologies have been developed to synthesize quinoxaline derivatives and explore their chemical reactions for the introduction of functional groups that can modulate their physical, chemical, and biological properties. The synthesis of novel heterocyclic compounds involving quinoxaline derivatives demonstrates the interest in expanding the chemical diversity and potential applications of these compounds (Mackenzie, Moody, & Rees, 1983). These synthetic strategies enable the exploration of quinoxaline derivatives in new scientific and technological domains.
Propiedades
IUPAC Name |
2-amino-N-(2-methoxyethyl)-1-[(E)-(4-methylphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2/c1-14-7-9-15(10-8-14)13-25-28-20(23)18(22(29)24-11-12-30-2)19-21(28)27-17-6-4-3-5-16(17)26-19/h3-10,13H,11-12,23H2,1-2H3,(H,24,29)/b25-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKZCHQBVWDNJP-DHRITJCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCOC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCOC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[1-(4-Chloro-2-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2810457.png)



![5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine;dihydrochloride](/img/structure/B2810463.png)

![Ethyl 5-[(2,4-dimethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2810465.png)
![[4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B2810467.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(3-fluorophenyl)azetidin-3-yl]acetic acid](/img/structure/B2810473.png)
![ethyl 4-[5-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2810474.png)
![6-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridazin-3-one](/img/structure/B2810476.png)
![N-(2,4-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2810477.png)
![1-(3,4-dimethylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2810478.png)
